1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTVRUBGONQZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141577 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-11-0 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis.
Mode of Action
The compound’s mode of action is primarily through its role as a protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.
Biochemical Pathways
The compound plays a crucial role in the synthesis of complex organic molecules, particularly in peptide synthesis. The Boc group protects the amine from unwanted reactions during synthesis, allowing for selective reactions to occur at other sites on the molecule.
Pharmacokinetics
The boc group is known to be stable under a variety of conditions, which can influence the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis. This allows for the selective reaction of other functional groups, enabling the synthesis of complex organic molecules.
Action Environment
The action of the compound is influenced by environmental factors such as pH and temperature. The addition and removal of the Boc group occur under specific conditions: addition occurs under basic conditions, while removal requires an acidic environment.
Biological Activity
1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid (CAS Number: 1373223-11-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.303 g/mol
- Purity : ≥97%
- Physical State : Solid
- Storage Conditions : Room temperature
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Its carboxylic acid moiety is crucial for binding to proteins and enzymes, potentially influencing metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Neuroprotective Effects
Pyrrolidine derivatives have also been investigated for their neuroprotective effects. Research suggests that these compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibitory effects against several bacterial strains with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 20 |
| Similar Pyrrolidine Derivative | E. coli | 15 |
Neuroprotection Study
In a neuroprotection study conducted on SH-SY5Y neuroblastoma cells, the compound exhibited a dose-dependent reduction in oxidative stress markers. The compound was shown to decrease reactive oxygen species (ROS) levels by approximately 30% at a concentration of 50 µM.
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that it may cause skin irritation and is harmful if ingested. Proper handling and safety precautions are recommended when working with this compound in laboratory settings.
Scientific Research Applications
Peptide Synthesis
Boc-DMPCA is primarily utilized as an intermediate in the synthesis of peptides. The Boc group provides a protective layer for the amino group during peptide coupling reactions. This protection allows for selective reactions at other functional groups without interfering with the amine's reactivity.
Case Study: Synthesis of Bioactive Peptides
In a study published in the Journal of Peptide Science, researchers utilized Boc-DMPCA to synthesize a series of bioactive peptides that exhibited promising activity against cancer cell lines. The study highlighted how the use of Boc-DMPCA facilitated the formation of peptide bonds while maintaining high yields and purity levels in the final products .
Medicinal Chemistry
Boc-DMPCA has been investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.
Potential Therapeutic Applications
- Anticancer Agents : Research indicates that derivatives of Boc-DMPCA may have cytotoxic effects on specific cancer cell lines, suggesting its potential as a scaffold for anticancer drug development .
- Neurological Disorders : Certain studies have explored the use of Boc-DMPCA derivatives in treating neurological conditions due to their ability to penetrate the blood-brain barrier and interact with neurotransmitter systems .
Chemical Research and Development
In addition to its applications in medicinal chemistry and peptide synthesis, Boc-DMPCA serves as a valuable reagent in various chemical research contexts.
Research Applications
- Synthesis of Novel Compounds : Researchers have employed Boc-DMPCA as a starting material for synthesizing complex organic molecules, leveraging its functional groups to create diverse chemical entities .
- Analytical Chemistry : The compound can be used in analytical methods to study reaction mechanisms involving pyrrolidine derivatives, providing insights into their reactivity and stability under different conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 1-[(tert-Butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid and related compounds:
Key Findings
Ring Size and Flexibility :
- The target compound’s pyrrolidine core (5-membered) exhibits greater ring strain and rigidity compared to the piperidine analog (6-membered) in . This rigidity can enhance stereochemical control in asymmetric syntheses but may reduce compatibility with bulkier reagents .
- Piperidine derivatives (e.g., ) are more prevalent in bioactive molecules targeting neurological receptors due to their conformational adaptability .
Substituent Effects: Boc vs. Benzyl Protection: The Boc group in the target compound offers stability under basic conditions, whereas the benzyl-substituted analog () requires acidic conditions for deprotection. This makes the Boc derivative preferable in base-mediated reactions . 4,4-Dimethyl Substitution: The geminal dimethyl groups at C4 increase steric hindrance, reducing unwanted side reactions (e.g., nucleophilic attacks at C4) compared to non-methylated analogs like (±)-trans-methyl pyrrolidine derivatives () .
Carboxylic Acid Reactivity :
- The free carboxylic acid at C3 enables direct coupling reactions (e.g., amide bond formation), unlike esterified analogs (e.g., (±)-trans-methyl ester in ), which require hydrolysis steps .
Synthetic Utility :
Preparation Methods
Boc Protection of Pyrrolidine-3-carboxylic Acid
One common approach involves protecting the nitrogen of pyrrolidine-3-carboxylic acid with the Boc group:
This method yields 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid as a white solid with high purity.
Carboxylation and Ester Hydrolysis
The carboxylic acid functionality at the 3-position is often introduced or revealed by hydrolysis of ester precursors:
Alternative Synthetic Routes
Some research articles describe the synthesis of Boc-protected pyrrolidine derivatives via β-keto ester intermediates and subsequent transformations, including:
- Use of carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and hydroxybenzotriazole to facilitate amide bond formation.
- Reactions conducted in dichloromethane under nitrogen atmosphere at room temperature.
- Purification by column chromatography to isolate the desired Boc-protected pyrrolidine carboxylic acids.
Summary Table of Key Preparation Steps
Detailed Research Findings
- The Boc protecting group is essential for stabilizing the amino functionality during multi-step synthesis, allowing selective deprotection later.
- The 4,4-dimethyl substitution increases steric hindrance, which can influence the compound's biological activity and stability.
- Reaction conditions such as low temperature and inert atmosphere are critical to avoid side reactions and racemization.
- Carbodiimide coupling agents and hydroxybenzotriazole improve coupling efficiency and yield in amide bond formation steps.
- Purification typically involves aqueous workup, pH adjustment, and column chromatography to achieve high purity (>95%).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid, and what key intermediates should be monitored?
- Methodological Answer : A common approach involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by functionalization of the carboxylic acid moiety. Key intermediates include the Boc-protected pyrrolidine and the free base form. For example, similar compounds (e.g., tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate) are synthesized using DMAP and triethylamine in dichloromethane at 0–20°C . Monitor intermediates via TLC (silica gel, UV visualization) and confirm purity by HPLC (>95% as per industry standards) .
Q. How can the Boc-protected group in this compound be selectively deprotected without affecting the carboxylic acid functionality?
- Methodological Answer : Use acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in dichloromethane) to cleave the Boc group. The carboxylic acid group remains stable under these conditions. Verify deprotection via NMR by observing the disappearance of the tert-butyl singlet (~1.4 ppm) and FT-IR to confirm retention of the carboxylic acid O–H stretch (~2500–3000 cm) .
Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable (e.g., similar compounds like (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid have been structurally resolved) .
- NMR Spectroscopy : Analyze , , and DEPT-135 spectra to verify substituent positions and rule out epimerization .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searching) optimize the synthesis of this compound and predict regioselectivity?
- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways for Boc protection and carboxylation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to minimize trial-and-error optimization . Validate predictions by comparing computed NMR shifts with experimental data .
Q. What experimental strategies mitigate side reactions (e.g., ring-opening or decarboxylation) during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain reactions below 25°C to prevent thermal decomposition.
- Protection of Reactive Sites : Temporarily protect the carboxylic acid as a methyl ester during Boc protection, then hydrolyze under mild conditions (e.g., LiOH in THF/water) .
- Additives : Use scavengers like molecular sieves to sequester water in anhydrous reactions .
Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation). Reference analogous compounds (e.g., 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) to identify pH-sensitive functional groups .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
